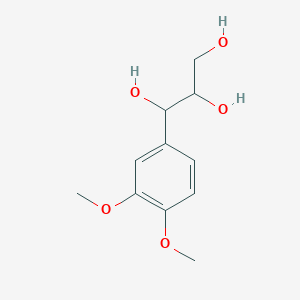

Veratryl glycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Veratryl glycerol is a trial that is glycerol substituted by a 3,4-dimethoxyphenyl group at position 1. It is a dimethoxybenzene and a triol. It derives from a glycerol.

Scientific Research Applications

Biomimetic Oxidation of Veratryl Alcohol

Veratryl alcohol, a model compound for lignin substructures, can be oxidized by iron(III) porphyrins and horseradish peroxidase in ionic liquids. This process yields veratraldehyde and cyclohexadiene dione as major products and has improved catalytic activity when the catalyst is immobilized in ionic liquids, due to the stabilization of high-valent oxo-iron(IV) π-cation radical intermediate (Kumar, Jain, & Chauhan, 2007).

Glycerol as a Research Material

The density of aqueous glycerol solutions, commonly used in experimental investigations, can be precisely adapted by altering the glycerol content. An analytical expression has been established for accurately calculating the density of these solutions, greatly improving the accuracy compared to current models (Volk & Kähler, 2018).

Catalysis of Veratryl Alcohol Oxidation

Gold nanoparticles (AuNPs) functionalized with graphene quantum dots (GQDs) and supported on silicon dioxide have been found to be effective catalysts for the oxidation of veratryl alcohol. The catalytic performance and the ability to recycle the catalyst are enhanced by this approach (Lu et al., 2020).

Glycerol Polymers in Biomedical Applications

Glycerol polymers, due to their diverse compositions and architectures, are gaining attention, especially for biomedical applications such as drug delivery carriers, tissue repair sealants or coatings, and agents with antibacterial activity. These polymers offer a growing market opportunity in medicine (Zhang & Grinstaff, 2014).

Laccase Production Enhancement

Optimizing the culture medium composition for the white-rot fungus Ganoderma sp. KU-Alk4 significantly enhances laccase production. This is achieved through a statistical approach integrating key medium parameters, resulting in a 12-fold increase in laccase activity (Teerapatsakul et al., 2007).

properties

Product Name |

Veratryl glycerol |

|---|---|

Molecular Formula |

C11H16O5 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)propane-1,2,3-triol |

InChI |

InChI=1S/C11H16O5/c1-15-9-4-3-7(5-10(9)16-2)11(14)8(13)6-12/h3-5,8,11-14H,6H2,1-2H3 |

InChI Key |

NHELEQGRSPWRNT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(C(CO)O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(CO)O)O)OC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

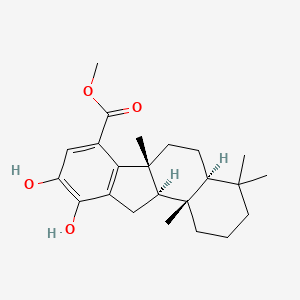

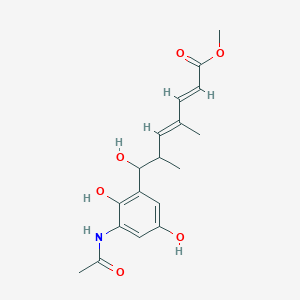

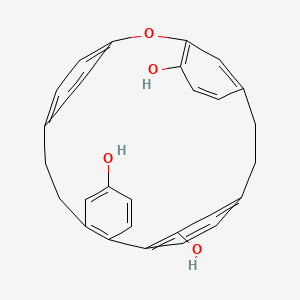

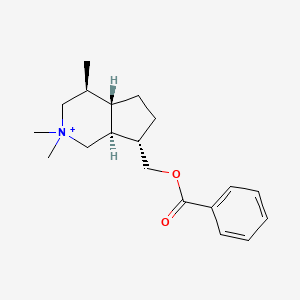

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione](/img/structure/B1251797.png)

![3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one](/img/structure/B1251798.png)

![[9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] propanoate](/img/structure/B1251802.png)

![(2E,4E)-2,4,6-Octatrienoic acid [(5R)-1,3,5,5aalpha,6,7,8,9,9a,9balpha-decahydro-9balpha-hydroxy-6,6,9abeta-trimethyl-1-oxonaphtho[1,2-c]furan]-5beta-yl ester](/img/structure/B1251812.png)